molecular formula C11H7BrF3NO2 B2354973 Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate CAS No. 2306261-99-2

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate

Cat. No. B2354973
CAS RN: 2306261-99-2
M. Wt: 322.081
InChI Key: JICNHQHBKRDOLE-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate” is a chemical compound with the molecular formula C11H7BrF3NO2 . It has a molecular weight of 322.08 .


Synthesis Analysis

The synthesis of 4-bromoindole can be achieved from 4-Bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole or from Methyl 4-bromo-1H-indole-3-carboxylate . The synthesis of 4-bromo indole can also be via Batcho-Leimgruber indole synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7BrF3NO2/c1-18-10(17)6-4-8(12)7-2-3-16(9(7)5-6)11(13,14)15/h2-5H,1H3 .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthesis of Brominated Tryptophan Derivatives: Studies have explored the synthesis of brominated tryptophan derivatives from sponges, where compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester were encountered. These compounds showed moderate inhibitory effects against Staphylococcus epidermidis (Segraves & Crews, 2005).
  • Creation of Novel Indole Derivatives: Research has focused on the reaction of indole derivatives with other chemicals, leading to the creation of new substances. For example, methyl indole-3-carboxylate was treated with bromine to yield methyl 5,6-dibromoindole-3-carboxylate, a building block for synthesizing natural and non-natural dibromoindole derivatives (Parsons et al., 2011).

Biological and Pharmaceutical Research

  • Development of Antimicrobial Agents: Brominated indole derivatives, such as those derived from Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate, have been studied for their potential antimicrobial properties (Segraves & Crews, 2005).
  • Research in Marine Natural Products: Marine sponges have been studied for their natural product content, leading to the isolation of compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester, which may have bioactive properties (Ibrahim et al., 2009).

Analytical and Material Science Applications

  • Identification of Impurities in Drug Synthesis: This compound has been used in the identification of impurities in drug synthesis, demonstrating its utility in ensuring drug purity and quality (Li et al., 2007).
  • Infrared Probes for Local Environment: Derivatives of methyl indole carboxylates have been studied as infrared probes to sense local hydration environments, indicating their potential in analytical chemistry (Liu et al., 2020).

Mechanism of Action

Target of Action

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.

properties

IUPAC Name

methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)6-4-8(12)7-2-3-16(9(7)5-6)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICNHQHBKRDOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2C(F)(F)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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